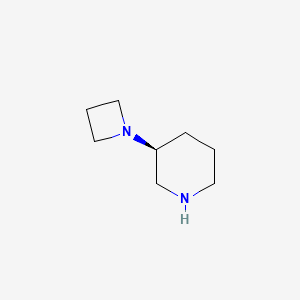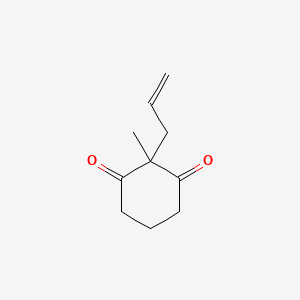![molecular formula C12H12O2 B13344257 5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one](/img/structure/B13344257.png)
5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one include:
- 5-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1-one
- 5-methoxy-2,3-dihydrospiro[indene-1,2’-pyrrolidine]
Uniqueness
The uniqueness of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-methoxyspiro[3H-indene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H12O2/c1-14-9-3-2-8-7-12(4-5-12)11(13)10(8)6-9/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
WBRPPMDHVJPIJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC3(C2=O)CC3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


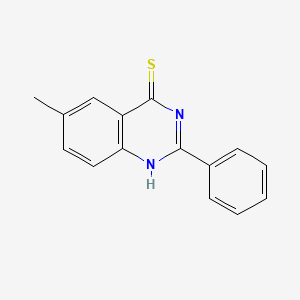
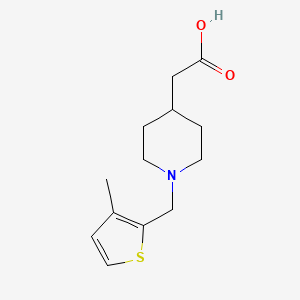
![1-Oxa-9-azadispiro[2.2.56.23]tridecane](/img/structure/B13344183.png)





![3-Phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B13344245.png)

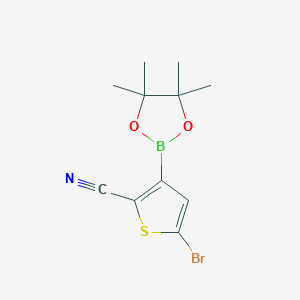
![(7R,8R)-8-([1,1'-Biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-ol](/img/structure/B13344250.png)
